molecular formula C20H22N4O3S B4028556 2-(4-methyl-N-methylsulfonylanilino)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide

2-(4-methyl-N-methylsulfonylanilino)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide

Cat. No.: B4028556
M. Wt: 398.5 g/mol
InChI Key: WATORBRFDFVYDL-UHFFFAOYSA-N
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Description

2-(4-methyl-N-methylsulfonylanilino)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its complex molecular structure, which includes a pyrazole ring, a phenyl group, and a sulfonyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-N-methylsulfonylanilino)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Attachment of the phenyl group: This step may involve a Friedel-Crafts acylation reaction.

    Formation of the sulfonyl group: This can be done by reacting aniline with a sulfonyl chloride.

    Final coupling reaction: The intermediate compounds are then coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-N-methylsulfonylanilino)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.

    Receptor binding: Interacting with cellular receptors to modulate signaling pathways.

    Pathways involved: Could include pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methyl-N-methylsulfonylanilino)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide: can be compared with other acetamides or pyrazole derivatives.

    Examples: N-(3-phenyl-1H-pyrazol-5-yl)-2-(4-methylphenylsulfonyl)acetamide, 2-(4-methyl-N-methylsulfonylanilino)-N-(phenylmethyl)acetamide.

Uniqueness

    Structural uniqueness: The combination of a pyrazole ring, phenyl group, and sulfonyl group in a single molecule.

    Functional uniqueness: Potential for unique biological activity or chemical reactivity due to its specific structure.

Properties

IUPAC Name

2-(4-methyl-N-methylsulfonylanilino)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-15-8-10-18(11-9-15)24(28(2,26)27)14-20(25)21-13-17-12-19(23-22-17)16-6-4-3-5-7-16/h3-12H,13-14H2,1-2H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATORBRFDFVYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCC2=CC(=NN2)C3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-methyl-N-methylsulfonylanilino)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide
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2-(4-methyl-N-methylsulfonylanilino)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide
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2-(4-methyl-N-methylsulfonylanilino)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide
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2-(4-methyl-N-methylsulfonylanilino)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide
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2-(4-methyl-N-methylsulfonylanilino)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide
Reactant of Route 6
2-(4-methyl-N-methylsulfonylanilino)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide

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